molecular formula C11H11N3O2S B7857251 5-Nitro-2-thiomorpholinobenzonitrile

5-Nitro-2-thiomorpholinobenzonitrile

Cat. No.: B7857251
M. Wt: 249.29 g/mol
InChI Key: ZGHXTFNEXZGTDO-UHFFFAOYSA-N
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Description

5-Nitro-2-thiomorpholinobenzonitrile: is a versatile chemical compound with a unique molecular structure It is characterized by the presence of a nitro group, a thiomorpholine ring, and a benzonitrile moiety

Properties

IUPAC Name

5-nitro-2-thiomorpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXTFNEXZGTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiomorpholinobenzonitrile typically involves the nitration of 2-(thiomorpholin-4-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of 5-Nitro-2-thiomorpholinobenzonitrile may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Nitro-2-thiomorpholinobenzonitrile can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, sulfonic acids, and other electrophiles.

Major Products Formed:

    Reduction: 5-Amino-2-(thiomorpholin-4-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Nitro-2-thiomorpholinobenzonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be used in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, 5-Nitro-2-thiomorpholinobenzonitrile can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-thiomorpholinobenzonitrile involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific molecular targets.

Comparison with Similar Compounds

  • 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile
  • 5-Chloro-2-(thiomorpholin-4-yl)benzonitrile
  • 5-Bromo-2-(thiomorpholin-4-yl)benzonitrile

Comparison: 5-Nitro-2-thiomorpholinobenzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, the nitro compound exhibits different reactivity and potential applications. The nitro group can participate in redox reactions, making it a valuable intermediate for the synthesis of various derivatives.

Biological Activity

Antimicrobial Activity

Nitro-aromatic compounds, including those with thiomorpholine and benzonitrile moieties, have shown significant antimicrobial properties. 5-Nitro-2-thiomorpholinobenzonitrile likely exhibits similar activity due to its structural features.

The antimicrobial activity of nitro-aromatic compounds like 5-Nitro-2-thiomorpholinobenzonitrile is primarily attributed to the nitro group. This group triggers redox reactions within microbial cells, causing toxicity and eventual cell death . The compound's ability to generate reactive oxygen species (ROS) and nitric oxide (NO) derivatives contributes to its antimicrobial effects.

Spectrum of Activity

Based on studies of similar compounds, 5-Nitro-2-thiomorpholinobenzonitrile may be effective against:

  • Mycobacterium tuberculosis
  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Some Gram-negative bacteria (e.g., Pseudomonas aeruginosa)

Antiparasitic Potential

Nitro-aromatic compounds have demonstrated antiparasitic activity. While specific data for 5-Nitro-2-thiomorpholinobenzonitrile is not available, it may possess similar properties.

Potential Antineoplastic Activity

Some nitro-aromatic compounds have shown promise in cancer research. The presence of the nitro group in 5-Nitro-2-thiomorpholinobenzonitrile suggests it may have potential antineoplastic properties, though further research is needed to confirm this.

Arylamine N-Acetyltransferase Inhibition

Studies on similar nitro-thiophene compounds have revealed their potential as inhibitors of mycobacterial arylamine N-acetyltransferase enzyme . This enzyme plays a crucial role in metabolizing isoniazid, a first-line antituberculosis drug. While specific data for 5-Nitro-2-thiomorpholinobenzonitrile is not available, its structural similarity suggests it may possess similar inhibitory properties.

Comparative Analysis

To better understand the potential biological activity of 5-Nitro-2-thiomorpholinobenzonitrile, we can compare it to similar compounds that have been more extensively studied.

CompoundAntimicrobial ActivityEnzyme InhibitionCytotoxicity
5-Nitro-2-thiomorpholinobenzonitrilePotential activity against mycobacteria and Gram-positive bacteriaPossible arylamine N-acetyltransferase inhibitionData not available
5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivativesActive against M. tuberculosis, M. bovis BCG, and S. aureusConfirmed arylamine N-acetyltransferase inhibitionLower cytotoxicity compared to antibacterial activity

Research Gaps and Future Directions

While the potential biological activity of 5-Nitro-2-thiomorpholinobenzonitrile can be inferred from similar compounds, there is a clear need for specific studies on this molecule. Future research should focus on:

  • Determining its exact antimicrobial spectrum and minimum inhibitory concentrations (MICs)
  • Evaluating its potential as an arylamine N-acetyltransferase inhibitor
  • Assessing its cytotoxicity profile in various cell lines
  • Exploring its potential antineoplastic and antiparasitic activities
  • Investigating its pharmacokinetics and in vivo efficacy

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